2-[(6-Cyclohexyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)amino]-2-methoxyacetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide involves multiple steps, including nitration, sulfonation, and chlorination reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactors and stringent quality control measures to ensure consistency and safety. The process may include continuous flow reactors and automated systems to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cell function and signal transduction. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide include:
- N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide analogs
- Other nitrobenzenesulfonamide derivatives
Uniqueness
What sets N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(6-cyclohexyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)amino]-2-methoxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-21-10(12(19)20)16-17-11(18)9(14-15-13(17)22-2)8-6-4-3-5-7-8/h8,10,16H,3-7H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSKBUHBQFRMTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)O)NN1C(=O)C(=NN=C1SC)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C(=O)O)NN1C(=O)C(=NN=C1SC)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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